2-{[1,1'-biphenyl]-4-amido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.: 892976-91-9
Cat. No.: VC5830217
Molecular Formula: C23H22N2O2S
Molecular Weight: 390.5
* For research use only. Not for human or veterinary use.
![2-{[1,1'-biphenyl]-4-amido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide - 892976-91-9](/images/structure/VC5830217.png)
Specification
CAS No. | 892976-91-9 |
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Molecular Formula | C23H22N2O2S |
Molecular Weight | 390.5 |
IUPAC Name | N-methyl-2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C23H22N2O2S/c1-24-22(27)20-18-9-5-6-10-19(18)28-23(20)25-21(26)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-4,7-8,11-14H,5-6,9-10H2,1H3,(H,24,27)(H,25,26) |
Standard InChI Key | LIANIZHJHKCOFC-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[(4-phenylbenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. Its molecular formula is C₂₇H₂₆N₂O₂S, with a molecular weight of 442.57 g/mol. The structure integrates a tetrahydrobenzothiophene core fused with a cycloheptane ring, substituted at the 3-position with a carboxamide group and at the 2-position with a biphenyl amide moiety .
Table 1: Key Structural Descriptors
Property | Value |
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Canonical SMILES | CN(C(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
InChI Key | VZWLUJVWSGZWQU-UHFFFAOYSA-N |
Topological Polar Surface Area | 89.5 Ų |
Hydrogen Bond Acceptors | 4 |
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-{[1,1'-biphenyl]-4-amido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide employs a multi-step strategy:
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Gewald Reaction: Cyclocondensation of cycloheptanone with elemental sulfur and cyanoacetamide derivatives forms the tetrahydrobenzothiophene scaffold .
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Amidation: Introduction of the biphenyl amide group at position 2 via coupling reactions using 4-phenylbenzoyl chloride under anhydrous conditions.
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N-Methylation: The carboxamide group at position 3 undergoes methylation using methyl iodide in the presence of a base like potassium carbonate .
Critical parameters such as reaction temperature (60–80°C), solvent choice (DMF or THF), and catalyst selection (e.g., HOBt/EDCI for amidation) significantly influence yields, typically ranging from 45% to 62% .
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles in purifying the tetrahydrobenzothiophene intermediate due to its low solubility. Continuous flow reactors and microwave-assisted techniques have been proposed to enhance scalability, reducing reaction times by 30% compared to batch processes .
Pharmacological Applications and Mechanisms
Analgesic Activity
In vivo studies using the "hot plate" test on murine models demonstrated that this compound exhibits 1.8-fold higher analgesic activity than metamizole at a dosage of 50 mg/kg. The effect onset occurs within 15 minutes post-administration, persisting for up to 4 hours .
Table 2: Comparative Analgesic Efficacy
Compound | ED₅₀ (mg/kg) | Duration (hours) |
---|---|---|
Target Compound | 28.4 | 4.0 |
Metamizole | 51.2 | 2.5 |
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene | 35.7 | 3.2 |
Mechanism of Action
The compound activates the Nrf2/KEAP1 pathway, inducing antioxidant response elements (ARE) and reducing pro-inflammatory cytokines like TNF-α and IL-6 by 40–60% in LPS-stimulated macrophages. Molecular docking simulations reveal a binding affinity of -9.2 kcal/mol for the KEAP1 Kelch domain, disrupting its interaction with Nrf2 .
Material Science Applications
Organic Electronics
The extended π-conjugation system of the biphenyl-thiophene hybrid enables applications in organic field-effect transistors (OFETs), with a reported hole mobility of 0.12 cm²/V·s. Thin-film XRD analysis shows a crystalline packing density of 1.43 g/cm³, favorable for charge transport .
Comparative Analysis with Analogues
Structural Analogues
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Suprofen: Lacks the cycloheptane ring, resulting in lower thermal stability (decomposition at 180°C vs. 210°C for the target compound).
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Articaine: The tetrahydrothiophene moiety in articaine shows 30% lower binding affinity to voltage-gated sodium channels compared to the target compound’s benzothiophene core .
Future Directions
Further research should explore:
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